molecular formula C8H9ClN2O B571605 4-(Allyloxy)-2-chloro-6-methylpyrimidine CAS No. 1250367-45-3

4-(Allyloxy)-2-chloro-6-methylpyrimidine

Cat. No. B571605
CAS RN: 1250367-45-3
M. Wt: 184.623
InChI Key: INSFOFSCXRHUEA-UHFFFAOYSA-N
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Description

Chemical compounds like “4-(Allyloxy)-2-chloro-6-methylpyrimidine” are typically used in laboratory settings for various purposes. They can be part of complex reactions, used in the synthesis of other compounds, or studied for their unique properties .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis process can vary greatly depending on the specific compound and the starting materials .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This structure can be determined using various techniques such as X-ray crystallography .


Chemical Reactions Analysis

Chemical reactions involve the transformation of one or more substances into new substances. The analysis of these reactions often involves studying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

Physical properties of a compound include characteristics like color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Chemical properties refer to a substance’s ability to undergo chemical changes or reactions .

Scientific Research Applications

Environmental Impact and Mechanisms

  • Chlorophenoxy Compounds : Research on compounds like 2,4-D and MCPA, which share a structural similarity with 4-(Allyloxy)-2-chloro-6-methylpyrimidine, indicates their widespread use in herbicides. Epidemiological studies suggest a potential association with certain cancers, but the combined evidence does not support a genotoxic mode of action. The interaction between genetic polymorphisms and exposure to these compounds, particularly in occupational settings, remains largely unknown (Stackelberg, 2013).

Synthetic Applications

  • Pyranopyrimidine Synthesis : The pyranopyrimidine core, to which 4-(Allyloxy)-2-chloro-6-methylpyrimidine could be structurally related, is a key precursor for medicinal and pharmaceutical industries. Recent reviews cover synthetic pathways for developing pyranopyrimidine derivatives using various catalysts, highlighting the broad applicability of these structures in drug development (Parmar, Vala, & Patel, 2023).

Pesticide Impact and Treatment

  • Pesticide Industry Wastewater : Research on wastewater from the pesticide production industry, which could involve compounds like 4-(Allyloxy)-2-chloro-6-methylpyrimidine, reveals the presence of various toxic pollutants. The treatment and reclamation of such wastewater are critical to prevent environmental contamination. Biological processes and activated carbon are among the effective treatments for removing these pollutants (Goodwin, Carra, Campo, & Soares, 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems. This can involve binding to specific receptors, catalyzing reactions, or altering physical properties .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound, including its toxicity, flammability, and environmental impact. They also provide guidelines for safe handling and disposal .

Future Directions

The future directions of research on a compound can depend on many factors, including its potential applications, current limitations, and areas of interest within the scientific community .

properties

IUPAC Name

2-chloro-4-methyl-6-prop-2-enoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-3-4-12-7-5-6(2)10-8(9)11-7/h3,5H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSFOFSCXRHUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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